Stavudine Triphosphate Triethylammonium Salt
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Overview
Description
Stavudine Triphosphate Triethylammonium Salt is a chemical compound used primarily in antiviral research. It is a derivative of stavudine, a nucleoside analog that inhibits reverse transcriptase, an enzyme crucial for the replication of retroviruses such as HIV. This compound is the triphosphate form of stavudine, stabilized with triethylammonium, making it more suitable for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stavudine Triphosphate Triethylammonium Salt typically involves the phosphorylation of stavudine. The process begins with the conversion of stavudine to its monophosphate form, followed by further phosphorylation to produce the triphosphate. The final product is then stabilized with triethylammonium. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoramidite reagents, and the reactions are typically carried out in anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and impurities. The final product is then lyophilized and stored under controlled conditions to maintain its stability.
Chemical Reactions Analysis
Types of Reactions
Stavudine Triphosphate Triethylammonium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the triphosphate form back to its monophosphate or nucleoside form.
Substitution: The triphosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Oxidized derivatives of stavudine triphosphate.
Reduction: Stavudine monophosphate or stavudine nucleoside.
Substitution: Various substituted analogs of stavudine triphosphate.
Scientific Research Applications
Stavudine Triphosphate Triethylammonium Salt has several scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of nucleoside analogs and other complex molecules.
Biology: Employed in studies of viral replication and inhibition, particularly in HIV research.
Medicine: Investigated for its potential use in antiviral therapies and as a model compound for drug development.
Industry: Utilized in the production of antiviral drugs and as a reference standard in quality control laboratories.
Mechanism of Action
Stavudine Triphosphate Triethylammonium Salt exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. The compound is phosphorylated to its active triphosphate form, which competes with natural substrates for incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing further elongation of the viral DNA strand. This inhibition effectively halts viral replication and reduces the viral load in infected cells.
Comparison with Similar Compounds
Similar Compounds
Zidovudine Triphosphate: Another nucleoside analog used in HIV treatment.
Lamivudine Triphosphate: A nucleoside analog with similar antiviral properties.
Tenofovir Diphosphate: A nucleotide analog used in combination therapies for HIV.
Uniqueness
Stavudine Triphosphate Triethylammonium Salt is unique due to its specific structure and stabilization with triethylammonium, which enhances its stability and suitability for biochemical applications. Compared to other nucleoside analogs, it has distinct pharmacokinetic properties and a unique mechanism of action that makes it valuable in antiviral research.
Properties
CAS No. |
1795791-25-1 |
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Molecular Formula |
C₁₀H₁₅N₂O₁₃P₃ x(Et₃N) |
Molecular Weight |
464.15 |
Synonyms |
22’,3’-Didehydro-3’-deoxythymidine-5’-triphosphate Triethylammonium Salt |
Origin of Product |
United States |
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